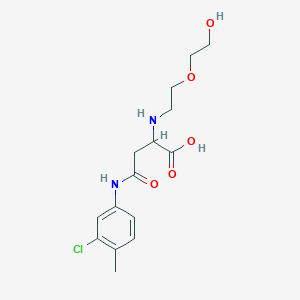

4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)17-4-6-23-7-5-19/h2-3,8,13,17,19H,4-7,9H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAOUBHDJSLWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid , also known as a derivative of oxobutanoic acid, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClN₃O₃

- IUPAC Name : this compound

The presence of the chloro and methyl groups on the phenyl ring, along with the hydroxyethoxy side chain, contributes to its biological properties.

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines.

Case Study: MDM2 Inhibition

A study focusing on MDM2 inhibitors demonstrated that related compounds could effectively bind to MDM2 with high affinity, leading to tumor regression in xenograft models. For example:

| Compound | IC50 (nM) | Tumor Regression (%) |

|---|---|---|

| Compound 56 | 6.4 | 100% |

| Compound 57 | 10 | 86% |

These results indicate a strong potential for similar compounds in cancer therapy due to their ability to modulate p53 pathways and induce apoptosis in cancer cells .

Ames Test Results

The compound has shown a strong positive result in the Ames test , indicating mutagenic potential. This is critical for assessing safety profiles in drug development. The Ames test evaluates the mutagenicity of chemical compounds by measuring their ability to induce mutations in specific strains of bacteria .

The mechanism through which This compound exerts its biological effects is primarily linked to its interaction with protein targets involved in cell cycle regulation and apoptosis.

- MDM2 Binding : The compound binds to MDM2, inhibiting its function and allowing p53 activation, which is crucial for tumor suppression.

- Apoptosis Induction : By promoting p53-mediated pathways, the compound can lead to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Safety and Toxicity

Despite its promising biological activities, safety assessments are essential. The Ames test results suggest careful consideration regarding mutagenicity and potential carcinogenic effects during further development stages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 4-oxobutanoic acid derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

*Estimated based on molecular formula C15H20ClN2O5.

Structural and Functional Insights

Substituent Effects on Hydrophilicity: The target compound’s 2-(2-hydroxyethoxy)ethyl group introduces significant hydrophilicity compared to analogs with simple alkyl (e.g., ethyl in ) or halogenated aryl groups (e.g., 4-chlorophenyl in ). This may enhance solubility and bioavailability, critical for drug delivery.

Halogenation Patterns :

- Chlorine substitution at the 3-position (target compound) versus the 2-position () or 4-position () alters steric and electronic profiles. For example, 3-chloro substitution may reduce steric hindrance compared to ortho-substituted analogs, favoring target engagement.

Biological Activity Trends :

- Chalcone-based derivatives (e.g., ) with methoxy and acryloyl groups exhibit antimicrobial and anticancer activities, suggesting that the target compound’s hydroxyethoxy group could similarly modulate biological activity through hydrogen bonding or solvation effects.

- The absence of conjugated systems (e.g., acryloyl in ) in the target compound may limit π-π stacking interactions but improve metabolic stability.

Physicochemical and Spectroscopic Comparisons

- IR and NMR Profiles: The target compound’s amide C=O stretch (~1697 cm⁻¹) and carboxylic acid C=O (~1720 cm⁻¹) would align with analogs like 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid . <sup>1</sup>H-NMR signals for the 2-(2-hydroxyethoxy)ethyl group would likely appear as complex multiplets in the δ 3.4–3.7 ppm range, distinct from simpler alkyl chains (e.g., δ 2.5–3.0 ppm for ethyl groups in ).

- Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~356.8 vs. 221.25–307.72 for others) may affect permeability but could be optimized via prodrug strategies, as seen in propranolol hemisuccinate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.